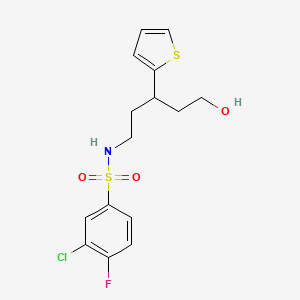
3-cloro-4-fluoro-N-(5-hidroxi-3-(tiofen-2-il)pentil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Medicine: Potential therapeutic agent due to its ability to induce apoptosis and inhibit migration and invasion of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the desired product as a white crystalline solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (chlorine and fluorine) on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group on the pentyl chain can be oxidized to form a carbonyl group or reduced to form an alkane.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Formation of carbonyl compounds from the hydroxyl group.
Reduction Products: Formation of alkanes from the hydroxyl group.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to a decrease in cell viability and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: An organic compound with a similar halogenated structure.
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit various biological activities.
Indole Derivatives: Compounds with similar structural motifs that have been studied for their antiviral and anticancer activities.
Uniqueness
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group, a thiophene ring, and halogen substituents
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3S2/c16-13-10-12(3-4-14(13)17)23(20,21)18-7-5-11(6-8-19)15-2-1-9-22-15/h1-4,9-11,18-19H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZAAABXXEONL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
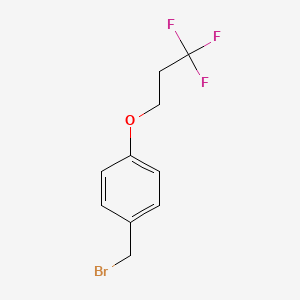
![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)
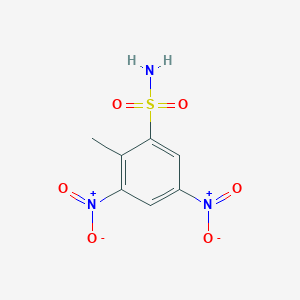
![N-(3,4-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2392835.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
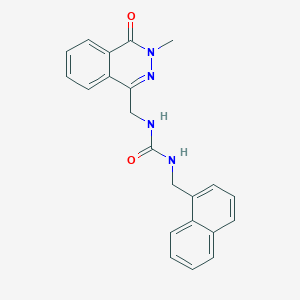

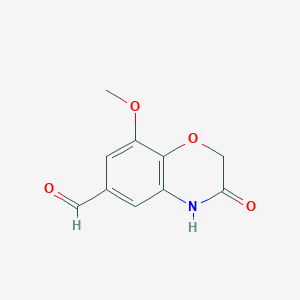
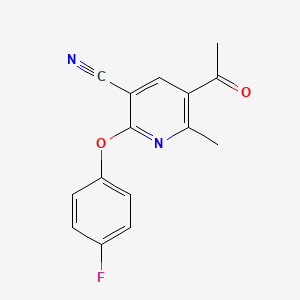
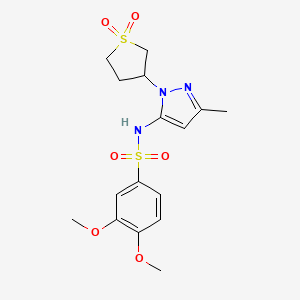
![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)
![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)
![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)
